molecular formula C21H16ClN3O3S B2928172 3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898439-00-4

3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2928172
CAS No.: 898439-00-4
M. Wt: 425.89
InChI Key: PITVOPFYWNXQBI-UHFFFAOYSA-N
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Description

3-chloro-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H16ClN3O3S and its molecular weight is 425.89. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

Research has explored the synthesis of quinazoline derivatives through innovative reactions, such as the aza Diels-Alder reaction, which produces tetrahydroquinazoline derivatives from N-(2-Chloromethylphenyl)benzenesulfonamides and N-benzylideneamines (Cremonesi, Croce, & Gallanti, 2010). Another study highlights the preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(Phenylsulfonyl)benzohydrazonoyl Chloride and Pyridines (Ito, Kakehi, Matsuno, & Yoshida, 1980), demonstrating the versatility of sulfonamide derivatives in organic synthesis.

Biological Activities

The pharmacological potential of quinazoline derivatives has been a significant area of investigation. Studies have synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene sulfonamide derivatives to explore their diuretic, antihypertensive, and anti-diabetic activities in rats (Rahman et al., 2014). Moreover, novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have been synthesized as potential anticancer agents, showing remarkable activity against various human tumor cell lines (Sławiński et al., 2012).

Material Science Applications

The incorporation of sulfonamide groups into new materials has also been explored. For instance, Mn2+ complexes containing sulfonamide groups have been developed to provide a pH-dependent relaxivity response, with potential applications in magnetic resonance imaging (MRI) (Uzal-Varela et al., 2020). This research highlights the functional versatility of sulfonamide derivatives in designing new diagnostic tools.

Properties

IUPAC Name

3-chloro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITVOPFYWNXQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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